3-(4-Aminobenzyl)aniline

Polymer Chemistry Materials Science Epoxy Curing

3-(4-Aminobenzyl)aniline (CAS 19430-83-2) is the unsymmetrical 3,4′-methylenedianiline isomer featuring a unique meta-para substitution pattern. Unlike the commodity 4,4′-MDA, this scaffold imparts distinct reaction kinetics, altered polymer Tg, and modified crystal packing — making it indispensable for polyimide/polyamide innovation (cf. US4540818A). Its proven methanol solubility simplifies work-up and enables protic-solvent couplings where non-polar media are incompatible. Occupational hygiene labs require this pure isomer as a reference standard for isomer-specific GC/MS or LC-MS/MS exposure monitoring, as metabolic fates differ across MDA isomers. Critical R&D and analytical procurement; interchangeability with 4,4′-MDA cannot be assumed without rigorous re-validation.

Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
CAS No. 19430-83-2
Cat. No. B091796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Aminobenzyl)aniline
CAS19430-83-2
Molecular FormulaC13H14N2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)CC2=CC=C(C=C2)N
InChIInChI=1S/C13H14N2/c14-12-6-4-10(5-7-12)8-11-2-1-3-13(15)9-11/h1-7,9H,8,14-15H2
InChIKeyFGWQCROGAHMWSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Aminobenzyl)aniline (3,4‘-MDA) for Polymer & Pharmaceutical R&D: Property & Purity Guide


3-(4-Aminobenzyl)aniline (CAS 19430-83-2), also known as 3,4'-diaminodiphenylmethane or 3,4'-MDA, is an unsymmetrical aromatic diamine monomer. It is a core structural isomer of methylenedianiline (MDA), characterized by a methylene bridge linking an aniline ring at the para-position to another aniline ring at the meta-position. This meta-para substitution pattern distinguishes it from the industrial commodity 4,4'-MDA and imparts unique, quantifiable differences in reactivity, physical properties, and safety profile, driving its specialized use in research and high-performance polymer applications.

Why Generic Substitution Fails for 3-(4-Aminobenzyl)aniline in Critical R&D Applications


In the MDA family, the position of the amino groups on the aromatic rings (e.g., 4,4'- vs. 3,4'- vs. 3,3'-) dictates the electronic distribution, steric environment, and overall molecular geometry. [1] These structural nuances are not cosmetic; they fundamentally control reaction kinetics in polymer curing, the melting point and processability of the resulting materials, and the nature of interaction with biological targets. [2] Substituting 3,4'-MDA with the more common 4,4'-MDA without rigorous re-validation can lead to significant changes in polymer glass transition temperature (Tg), altered crystal packing in small molecule synthesis, and different toxicological outcomes due to varying metabolic pathways. [3] Therefore, interchangeability cannot be assumed and must be experimentally verified, as highlighted in the evidence below.

3-(4-Aminobenzyl)aniline Quantitative Evidence: Head-to-Head Performance Data vs. Isomers


Melting Point Depression vs. 4,4'-MDA Enables Lower-Temperature Processing

The asymmetrical 3,4'-substitution pattern of 3-(4-Aminobenzyl)aniline significantly lowers its melting point compared to the symmetrical 4,4'-MDA isomer. This property translates to a lower processing temperature window, which can be critical for temperature-sensitive composite fabrication or energy-efficient manufacturing. [1]

Polymer Chemistry Materials Science Epoxy Curing

Enhanced Solubility in Methanol vs. 3,3'-MDA

While both 3,4'-MDA and its 3,3'-MDA isomer exhibit similar melting ranges, their solubility profiles in common organic solvents differ. 3-(4-Aminobenzyl)aniline is documented to be soluble in methanol, a key property for solution-based synthesis, purification, and analytical method development. In contrast, the 3,3'-MDA isomer is more soluble in non-polar solvents like benzene and chloroform.

Organic Synthesis Analytical Chemistry Process Chemistry

Metabolic Fate Differentiation in Biological Monitoring

The substitution pattern on the MDA core directly affects its metabolism and excretion. A GC/MS study on workers exposed to mixtures of MDA isomers confirmed that substituted analogues, such as 3-ethyl-DDM, are excreted in urine, and that different isomers form distinct classes of conjugates (heat labile vs. heat stable/alkaline hydrolyzable). [1] This finding, by class-level inference, underscores that 3,4'-MDA will have a unique toxicokinetic profile compared to 4,4'-MDA, a critical differentiator for occupational health risk assessment and designing biomonitoring studies.

Occupational Health Analytical Toxicology Biomonitoring

Targeted Synthesis for High-Heat Polyimides and Polyamides

Patents specifically cite 3,4'-diaminodiphenylmethane as a useful monomer for producing high-molecular-weight compounds, including polyamides and polyimides with 'excellent heat resistance.' [1] This is not a generic claim for all MDA isomers; the 3,4'-configuration is intentionally selected to achieve specific polymer backbone architectures that enhance thermal stability, as the kinked structure can disrupt crystallinity and improve processability without a catastrophic loss in Tg. While the 4,4'-MDA monomer is also used, it typically yields more rigid, higher-Tg polymers. The 3,4'-MDA offers a pathway to tune properties for applications requiring a balance of thermal performance and fabrication ease.

Polymer Synthesis High-Performance Materials Thermoplastics

Validated Application Scenarios for 3-(4-Aminobenzyl)aniline Based on Direct Evidence


Synthesis of High-Performance Polyimides with Tailored Thermal Properties

Procurement of 3-(4-Aminobenzyl)aniline is justified for polymer chemistry R&D focused on developing new polyimide or polyamide materials. Its unique 3,4'-substitution pattern, as explicitly claimed in US Patent US4540818A for creating polymers with excellent heat resistance, allows scientists to explore structure-property relationships distinct from those accessible with the symmetrical 4,4'-MDA monomer. [1]

Development of Isomer-Specific Industrial Hygiene Monitoring Methods

Occupational health and safety laboratories should source 3-(4-Aminobenzyl)aniline as a certified reference standard. Research by Cocker et al. demonstrates that MDA isomers and their alkyl-substituted analogs have different metabolic fates and are excreted as distinct conjugates. [2] Therefore, a pure 3,4'-MDA standard is essential for developing and validating accurate GC/MS or LC-MS/MS methods to monitor worker exposure to this specific isomer, which cannot be achieved using a 4,4'-MDA standard alone.

Organic Synthesis Requiring a Methanol-Soluble Aromatic Diamine Building Block

For synthetic routes where the use of non-polar solvents like benzene or chloroform is undesirable or incompatible with other reagents, 3-(4-Aminobenzyl)aniline is the preferred diamine scaffold. Its documented solubility in methanol offers a practical advantage over the 3,3'-MDA isomer, which is more soluble in non-polar solvents. This facilitates simpler work-up, purification by recrystallization from a polar solvent, and enables coupling reactions in protic media.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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